- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,

Cas no 83508-14-9 (1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-)

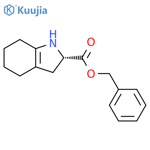

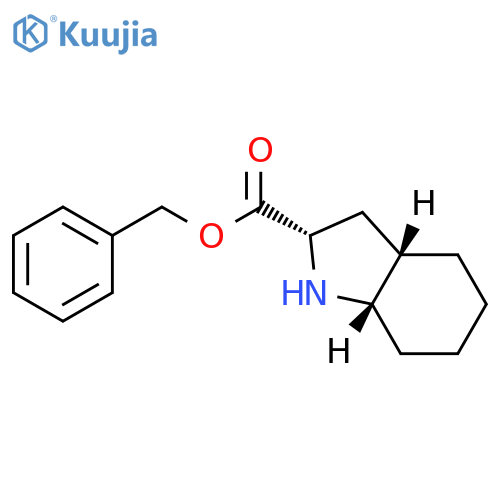

83508-14-9 structure

Nome do Produto:1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-

N.o CAS:83508-14-9

MF:C16H21NO2

MW:259.3434445858

CID:706710

1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Propriedades químicas e físicas

Nomes e Identificadores

-

- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-

- (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester

- Benzyl (2S,3aS,7aS)-perhydroindole-2-carboxylate

-

- Inchi: 1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14-,15-/m0/s1

- Chave InChI: ARGCRCXTJMQKNA-KKUMJFAQSA-N

- SMILES: N1[C@]2([H])[C@@]([H])(CCCC2)C[C@H]1C(OCC1=CC=CC=C1)=O

Propriedades Experimentais

- Densidade: 1.103±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilidade: Very slightly soluble (0.17 g/l) (25 º C),

- PSA: 38.33000

- LogP: 2.97930

1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene

Referência

Método de produção 2

Condições de reacção

1.1 Solvents: Toluene ; 100 - 118 °C

Referência

- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

Referência

- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships, Journal of Medicinal Chemistry, 1991, 34(2), 663-9

Método de produção 4

Condições de reacção

Referência

- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,

Método de produção 5

Condições de reacção

Referência

- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,

Método de produção 6

Condições de reacção

1.1 Solvents: Toluene ; rt → 110 °C; 14 h, 110 °C

Referência

- Preparation of perindopril tert-butylamine salt, China, , ,

Método de produção 7

Condições de reacção

1.1 Solvents: Toluene ; 100 - 118 °C

Referência

- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

Referência

- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

Referência

- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,

Método de produção 10

Condições de reacção

1.1 Solvents: Acetic acid ; rt

1.2 Catalysts: Platinum ; rt

1.3 Reagents: Hydrogen ; 5 bar, rt

1.4 Solvents: Toluene ; reflux

1.2 Catalysts: Platinum ; rt

1.3 Reagents: Hydrogen ; 5 bar, rt

1.4 Solvents: Toluene ; reflux

Referência

- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,

1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Raw materials

- Benzyl alcohol

- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid

- 4-methylbenzene-1-sulfonic acid

- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-

- p-Toluenesulfonic acid monohydrate

1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Preparation Products

1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Literatura Relacionada

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

83508-14-9 (1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-) Produtos relacionados

- 477568-77-7(N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide)

- 1339344-06-7(2-Bromo-N-4-chloro-2-(trifluoromethyl)phenylacetamide)

- 1421463-60-6(N-3-hydroxy-3-(thiophen-2-yl)propyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1508347-42-9(5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)

- 1535331-68-0(3-amino-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid)

- 1806948-28-6(2-Cyano-3-(difluoromethyl)-6-hydroxy-5-(trifluoromethyl)pyridine)

- 1805095-63-9(3-(Difluoromethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1807220-22-9(Methyl 4-bromo-3-chloromethyl-5-cyanophenylacetate)

- 1955560-78-7(5-methyl-2-(trifluoromethyl)morpholine hydrochloride)

- 5057-52-3(4-(2-chlorophenoxy)butanoic Acid)

Fornecedores recomendados

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Jinan Hanyu Chemical Co.,Ltd.

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel